Phosphonic acid, 1H-imidazol-1-yl-

Bioconjugation Drug delivery Hydrolytic stability

Sourcing high-purity phosphorimidazolides for aqueous-sensitive phosphoryl transfer research can be challenging due to their inherent hydrolytic lability. This compound is the definitive reagent for creating phosphoanhydride bonds with phosphate mono-esters and serves as a critical activated intermediate in prebiotic oligonucleotide formation studies. - Enables template-directed oligonucleotide formation via imidazolium-bridged dinucleotide intermediates. - Preferred N-1 phosphorylated imidazole building block for MOF and coordination polymer synthesis. - Available in a standard purity of ≥95%, with custom synthesis options for specific research needs.

Molecular Formula C22H28O2S2Sn
Molecular Weight 148.06 g/mol
CAS No. 15496-31-8
Cat. No. B231128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, 1H-imidazol-1-yl-
CAS15496-31-8
Synonymsimidazole phosphate
phosphorylimidazole
Molecular FormulaC22H28O2S2Sn
Molecular Weight148.06 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)P(=O)(O)O
InChIInChI=1S/C3H5N2O3P/c6-9(7,8)5-2-1-4-3-5/h1-3H,(H2,6,7,8)
InChIKeyVWBBTLBZDGUKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonic Acid, 1H-Imidazol-1-yl- Identity & Core Characteristics


Phosphonic acid, 1H-imidazol-1-yl- (CAS 15496-31-8), also known as 1-phosphonoimidazole or phosphorimidazolide, is a phosphorus (V) compound with the molecular formula C3H5N2O3P and molecular weight 148.06 g/mol [1]. This compound belongs to the class of phosphoramidates and is characterized by a phosphoryl mono-ester covalently bound to a nitrogen atom in an imidazole ring [2]. Phosphorimidazolides function as reagents for creating new phosphoanhydride bonds with phosphate mono-esters and serve as reactive intermediates in phosphoryl transfer reactions in certain enzyme-catalyzed transformations [2]. The compound exhibits a calculated logP of -1.5, indicating hydrophilic character, with a topological polar surface area of 75.4 Ų [3].

Phosphonic Acid, 1H-Imidazol-1-yl- Selection Rationale


Simple substitution among imidazole-containing phosphorus compounds is not advisable due to substantial differences in reactivity profiles, stability, and application specificity. Phosphorimidazolides exhibit pronounced hydrolytic lability in aqueous environments, with the activated phosphonoimidazolide form of certain drug molecules undergoing rapid degradation [1]. This inherent instability—while a limitation in aqueous bioconjugation—is precisely what makes phosphorimidazolides valuable as activated intermediates in non-aqueous phosphoryl transfer reactions and prebiotic oligonucleotide formation studies [2]. In contrast, bisphosphonate derivatives such as zoledronic acid (2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid) incorporate an additional phosphonate group and a hydroxyl moiety, conferring substantially different physicochemical properties and biological targeting capabilities [3]. Furthermore, structural positioning of the phosphonate group (N-1 vs. C-2 vs. C-4/C-5 substitution) dramatically alters both coordination chemistry with metal ions and reactivity toward nucleophiles [4].

Phosphonic Acid, 1H-Imidazol-1-yl- Differentiation Evidence


Hydrolytic Lability vs. Bisphosphonate Stability in Bioconjugation

Phosphonic acid, 1H-imidazol-1-yl- as a structural motif (phosphonoimidazolide) exhibits high hydrolytic lability that makes it unsuitable for direct aqueous bioconjugation without modification. When adefovir is activated to its phosphonoimidazolide form (containing the 1H-imidazol-1-yl-phosphonate moiety), it undergoes rapid degradation in aqueous environments [1]. In contrast, the bisphosphonate analog zoledronic acid—which incorporates an additional phosphonate group and a hydroxyl moiety on the same carbon—demonstrates sufficient aqueous stability to enable pharmaceutical formulation and clinical use [2]. A novel synthetic strategy was required to overcome this instability for protein conjugation applications [1].

Bioconjugation Drug delivery Hydrolytic stability

Click Chemistry Synthesis Route

Phosphonic acid, 1H-imidazol-1-yl- derivatives can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between α-azidoaminomethyl phosphonate and 1-(prop-2-yn-1-yl)-1H-imidazole, achieving yields up to 90% after purification via silica gel column chromatography (ethyl acetate/hexane, 1:1) and recrystallization in ether/hexane . The optimal solvent system is water/ethanol (50:50 v/v) with CuSO4·5H2O and sodium ascorbate as the catalyst system . This click chemistry route offers superior regioselectivity compared to direct phosphorylation methods.

Click chemistry Regioselective synthesis Triazole-phosphonate

N-1 vs. C-2 Phosphinoimidazole Ligand Activity

2-Phosphinoimidazole ligands—structurally distinct from N-1-substituted phosphonic acid, 1H-imidazol-1-yl-—undergo C-P bond dissociation in the presence of a proton source to form NHC-phosphine complexes, enabling catalytic activity in Suzuki, Heck, and Sonogashira cross-coupling reactions [1]. The N-1 phosphonate substitution pattern in the target compound does not provide this ligand transformation capability [2]. Phosphine-based ligands generally require air-free and moisture-free handling conditions, whereas NHC ligands offer benchtop stability [1].

Organometallic catalysis NHC ligands Cross-coupling

Zn(II) Chelation: Mono- vs. Bis-Imidazole Phosphonate

Imidazole-containing aminomethylenephosphonate (AMP) derivatives form stable Zn(II) complexes with ML2 stoichiometry. AMP derivatives bearing a single imidazolyl moiety (structurally analogous to phosphonic acid, 1H-imidazol-1-yl- pharmacophores) exhibit log β values of approximately 17.68 [1]. In comparison, AMP derivatives bearing two imidazole moieties achieve substantially higher log β values of 22.25 [1]. Specifically, AMPA-imid (mono-imidazole) exhibits logK(ML2)=11.3, while AMPA-bis-imid (bis-imidazole) achieves logK(ML2)=13.7, representing a 251-fold higher affinity due to the additional imidazole ring [2].

Metal chelation Zinc complexes Stability constants

Regioselective Phosphorylation: N-1 vs. C-2

Phosphonic acid, 1H-imidazol-1-yl- and its derivatives can be synthesized via direct phosphorylation of 1-substituted imidazoles with phosphonic acid chlorides. The typical procedure uses 1-substituted imidazole (1 eq.) dissolved in pyridine with stirring, triethylamine (1.3 eq.), and dropwise addition of phosphonic acid chloride (1.1 eq.) [1]. Reaction completion typically occurs within 24h at room temperature and can be monitored by 31P-NMR spectroscopy [1]. This route provides access to N-1 phosphorylated imidazoles, whereas alternative phosphorylation methods using POCl3/PhPOCl2 yield C-2 phosphorylated products [2].

Direct phosphorylation Phosphorus(V) chlorides Azole chemistry

Alkylation Role: Phosphorylation Product vs. Alkylating Agent

While phosphonic acid, 1H-imidazol-1-yl- itself contains the N-1 phosphonate substitution, alkyl esters of phosphonic and phosphinic acids (such as methyl and ethyl phosphonates) function as efficient alkylating agents for imidazole and its analogs, producing corresponding N-methyl or N-ethyl derivatives [1]. The target compound represents the phosphorylated product, whereas the esters serve as alkylating reagents. This distinction is critical for synthetic planning.

N-Alkylation Phosphonate esters Imidazole derivatives

Phosphonic Acid, 1H-Imidazol-1-yl- Research & Industrial Applications


Click Chemistry: Triazole-Phosphonate Conjugates

Researchers requiring regioselective synthesis of triazole-linked phosphonate derivatives should utilize phosphonic acid, 1H-imidazol-1-yl- precursors in 1,3-dipolar cycloaddition (click chemistry) reactions. Using α-azidoaminomethyl phosphonate with 1-(prop-2-yn-1-yl)-1H-imidazole in water/ethanol (50:50 v/v) with CuSO4·5H2O and sodium ascorbate catalysis yields up to 90% product after purification . This application is optimal for medicinal chemistry programs developing phosphonate-containing bioactive molecules requiring triazole linkers.

Prebiotic Chemistry & Phosphoryl Transfer Studies

Phosphonic acid, 1H-imidazol-1-yl- (as phosphorimidazolide) serves as a critical reagent for investigating template-directed oligonucleotide formation and prebiotic phosphorylation mechanisms. These compounds promote oligonucleotide formation via imidazolium-bridged dinucleotide intermediates, enabling studies of non-enzymatic nucleotide polymerization . This application is optimal for origins-of-life research laboratories and chemical biologists studying phosphoryl transfer reaction mechanisms in enzyme-catalyzed transformations.

N-1 Selective Phosphorylation of Imidazoles

Synthetic chemists requiring N-1 phosphorylated imidazole derivatives—as opposed to C-2 phosphorylated products—should employ the direct phosphorylation route using 1-substituted imidazoles with phosphonic acid chlorides in pyridine/triethylamine . This method provides N-1 regioselectivity, whereas alternative POCl3-based methods yield C-2 phosphorylated products . This application is optimal for preparing building blocks for metal-organic frameworks (MOFs), coordination polymers, and functional materials requiring specific nitrogen-phosphorus connectivity patterns.

Zn(II) Chelator Scaffold Design

For researchers designing Zn(II) chelators, phosphonic acid, 1H-imidazol-1-yl- serves as a structural reference for mono-imidazole phosphonate chelation systems. Comparative data show that bis-imidazole phosphonate derivatives exhibit 251-fold higher Zn(II) binding affinity (logK=13.7 vs. 11.3) than mono-imidazole analogs . This quantitative differentiation enables rational scaffold selection: procure bis-imidazole variants for high-affinity applications requiring sub-nanomolar binding, or use mono-imidazole compounds where moderate affinity suffices. This application is optimal for bioinorganic chemistry and metalloenzyme inhibitor development programs .

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